Iodoacetamide-PEG5-NH-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H37IN2O8 |

|---|---|

Peso molecular |

548.4 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24) |

Clave InChI |

IGEUCBFXXFXXLN-UHFFFAOYSA-N |

SMILES canónico |

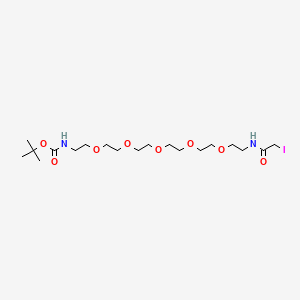

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetamide-PEG5-NH-Boc: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates three key chemical motifs: a reactive iodoacetamide (B48618) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This strategic design allows for the covalent linkage to sulfhydryl groups, enhanced solubility, and a terminal amine that can be deprotected for subsequent conjugation reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and graphical representations of relevant workflows and pathways.

Chemical Structure and Properties

This compound possesses a linear structure characterized by an iodoacetamide functional group at one terminus, a five-unit polyethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, a crucial factor for biological applications.[4]

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |

| Molecular Formula | C19H37IN2O8 | [5] |

| Molecular Weight | 548.41 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | -20°C, protect from light | [6] |

| Purity | Typically >95% | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Key Chemical Reactions

Reaction with Sulfhydryl Groups

The iodoacetamide moiety is a well-established functional group for the specific alkylation of sulfhydryl groups, most notably those on cysteine residues in peptides and proteins.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond. This reaction is typically carried out in the dark to prevent the photodecomposition of the iodoacetamide.[5]

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[][9] Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the carbamate (B1207046) bond, releasing the free amine and generating tert-butyl cation and carbon dioxide as byproducts.[10][11] The resulting primary amine can then be used for further conjugation, for example, to a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the covalent attachment of the linker to a peptide via its cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for peptide reduction (if necessary)

-

Quenching solution: 1 M DTT or L-cysteine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation: If the peptide has an intramolecular or intermolecular disulfide bond, it must first be reduced. Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Add DTT or TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour. Remove the reducing agent by size-exclusion chromatography (desalting column) equilibrated with the reaction buffer.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO immediately before use. Keep the solution protected from light.

-

Conjugation Reaction: To the solution of the reduced peptide, add the this compound stock solution to achieve a 5- to 10-fold molar excess of the linker over the peptide. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle mixing.

-

Reaction Quenching: Add the quenching solution to a final concentration of 20-fold molar excess over the initial amount of the iodoacetamide linker to consume any unreacted linker. Incubate for an additional 30 minutes at room temperature.

-

Purification: Purify the resulting peptide-linker conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Analysis: Confirm the identity of the purified conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of iodine.

Protocol 2: Boc Deprotection of the Peptide-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

-

Lyophilized peptide-linker conjugate

-

Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Anhydrous dichloromethane (B109758) (DCM) (optional)

-

Cold diethyl ether

-

Centrifuge

-

RP-HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolution: Dissolve the lyophilized peptide-linker conjugate in the deprotection solution. If solubility is an issue, a minimal amount of anhydrous DCM can be added.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by injecting a small aliquot into the mass spectrometer to check for the disappearance of the starting material.

-

Precipitation: Once the reaction is complete, precipitate the deprotected conjugate by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.

-

Isolation: Pellet the precipitated product by centrifugation at 4°C. Carefully decant the ether.

-

Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and scavengers, with a centrifugation step after each wash.

-

Drying: After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis: Purify the final deprotected conjugate by RP-HPLC and confirm its identity by mass spectrometry. The expected mass will be the mass of the conjugate minus the mass of the Boc group (100.12 g/mol ).

Visualizations

Workflow for Bioconjugation and Deprotection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Iodoacetamide-PEG5-NH-Boc: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule facilitates the covalent conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The iodoacetamide (B48618) group provides a reactive handle for targeting cysteine residues on proteins, while the PEG5 (pentaethylene glycol) spacer enhances solubility and provides optimal spatial orientation. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. This guide provides an in-depth overview of its applications, experimental protocols, and the underlying biological pathways.

Principle of Action: The PROTAC Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein (Protein of Interest, POI), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. This compound serves as a crucial component in constructing these molecular degraders.

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Applications in Drug Discovery and Development

The primary application of this compound is in the synthesis of PROTACs for research and therapeutic purposes. The ability to target specific cysteine residues allows for the development of covalent PROTACs, which can offer advantages in terms of potency and duration of action.

PROTACs Targeting Kinase Signaling Pathways

A significant area of focus for PROTACs is the targeting of kinases involved in cancer and inflammatory diseases. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in various cancers. PROTACs can be designed to degrade key kinases in this pathway, such as MEK or ERK, offering a novel therapeutic strategy.[1]

Caption: Intervention of the MAPK signaling pathway by an ERK-targeting PROTAC.

Another critical target in oncology is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). PROTACs designed to degrade BCR-ABL have shown promise in overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).[2][3][4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of a PROTAC using this compound is proprietary to individual research labs and pharmaceutical companies, a generalizable two-step synthetic workflow can be outlined. This process involves the initial coupling of a ligand for the E3 ligase to the linker, followed by deprotection and subsequent reaction with the target protein ligand.

Representative PROTAC Synthesis Workflow

Step 1: Coupling of E3 Ligase Ligand to this compound

-

Activation of E3 Ligase Ligand: A carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

Coupling Reaction: The activated E3 ligase ligand is then reacted with the free amine of a Boc-protected PEG linker (in this case, the NH group of a precursor to this compound). The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The desired product, the E3 ligase ligand-PEG5-NH-Boc conjugate, is then purified by flash column chromatography.

-

Iodoacetylation: The terminal amine of the purified conjugate is then reacted with iodoacetic anhydride (B1165640) or a similar reagent to install the iodoacetamide group.

Step 2: Deprotection and Coupling of Target Protein Ligand

-

Boc Deprotection: The Boc protecting group is removed from the E3 ligase ligand-PEG5-iodoacetamide conjugate under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting amine salt is neutralized with a mild base.

-

Coupling of Target Protein Ligand: The deprotected and neutralized intermediate is then reacted with an appropriately functionalized target protein ligand. The choice of reactive group on the target protein ligand will depend on the desired conjugation chemistry. For the iodoacetamide group, this would typically be a cysteine-containing peptide or protein. The reaction is usually carried out in a buffered aqueous solution at a slightly basic pH to facilitate the nucleophilic attack of the cysteine thiol on the iodoacetamide.

-

Purification: The final PROTAC conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A representative workflow for the synthesis of a PROTAC using a PEG-based linker.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized with this compound is often proprietary, the following table presents representative data for PROTACs targeting various kinases, illustrating the range of potencies that can be achieved.

| Target Protein | PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ERK1/2 | B1-10J | Alkyl Chain | CRBN | 102 | >90 | HCT116 | [1] |

| p38α | PROTAC-1 | PEG | VHL | <100 | >80 | HEK293T | [5] |

| BCR-ABL | GMB-475 | Allosteric | VHL | ~10 | >90 | K562 | [3] |

| BCR-ABL (T315I) | 7o | Carbon Chain | Pomalidomide | ~100 | ~70 | Ba/F3 | [6] |

Note: The linker composition and length are critical for PROTAC efficacy and are optimized for each target protein and E3 ligase pair.[7]

Characterization of PROTACs

Once synthesized, the PROTAC must be thoroughly characterized to confirm its identity, purity, and biological activity.

-

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized PROTAC.

-

In Vitro Degradation Assays: Western blotting is the most common method to quantify the degradation of the target protein in cell culture. Cells are treated with varying concentrations of the PROTAC, and the levels of the target protein are measured relative to a loading control.

-

Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.

-

Cell Viability Assays: To assess the therapeutic potential of the PROTAC, its effect on the viability of cancer cell lines is measured using assays such as the MTT or CellTiter-Glo assay.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising new class of drugs with the potential to target a wide range of disease-causing proteins. Its bifunctional nature, combined with the favorable properties of the PEG spacer, allows for the rational design and synthesis of potent and selective protein degraders. The continued development and application of PROTACs synthesized with such linkers hold great promise for the future of medicine.

References

- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of Iodoacetamide-PEG5-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetamide-PEG5-NH-Boc, a heterobifunctional crosslinker essential for advanced applications in proteomics, bioconjugation, and therapeutic development. We will explore its core mechanism of action, quantitative performance metrics, detailed experimental protocols, and key applications, including its role in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

This compound is a precisely engineered molecule designed for a two-stage conjugation strategy. Its action is rooted in the distinct reactivity of its three primary components: the iodoacetamide (B48618) group, the polyethylene (B3416737) glycol (PEG) linker, and the Boc-protected amine.

-

Iodoacetamide Group: This functional group serves as the reactive "warhead" for sulfhydryl (-SH) groups found on cysteine residues within proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Under slightly alkaline conditions (pH 7.5-8.5), the cysteine's sulfhydryl group is deprotonated to a more nucleophilic thiolate anion (R-S⁻).[2] This anion attacks the carbon atom adjacent to the iodine, displacing the iodide ion, which is an excellent leaving group. The result is the formation of a highly stable, covalent thioether bond.[3][4] This process, known as carbamidomethylation, effectively and irreversibly caps (B75204) the cysteine residue.[1]

-

PEG5 Linker: The central component is a hydrophilic five-unit polyethylene glycol (PEG) spacer. This linker imparts several advantageous properties: it increases the overall water solubility of the molecule and the resulting conjugate, it provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules, and it can help reduce the immunogenicity of the final product.

-

NH-Boc Group: The terminus of the molecule features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a stable protecting group that is inert during the initial cysteine alkylation step. It can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the primary amine. This newly available amine serves as a reactive handle for a second, distinct conjugation reaction, commonly with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.

This dual functionality makes this compound a classic heterobifunctional crosslinker , enabling the precise and sequential linkage of two different molecules.[5]

Quantitative Performance Characteristics

The efficiency and specificity of the alkylation reaction are critical for successful conjugation. The performance of iodoacetamide-based reagents is well-documented and can be summarized as follows.

| Parameter | Value / Characteristic | Notes |

| Primary Target | Cysteine (Sulfhydryl Group) | Highly specific under optimal pH conditions.[3][4] |

| Potential Off-Targets | Lysine, Histidine, Methionine | Reactions can occur with excess reagent or outside the optimal pH range.[6] |

| Reaction Product | Carbamidomethyl-cysteine Conjugate | Forms a stable, irreversible thioether bond.[1] |

| Optimal pH | 7.5 - 8.5 | Facilitates deprotonation of the thiol group to the more reactive thiolate anion.[2][6] |

| Alkylation Efficiency | Typically > 98% | High efficiency is achievable with appropriate reagent excess and conditions.[1] |

| Reaction Time | 20 - 60 minutes | The reaction typically goes to completion within an hour at room temperature.[6][7] |

| Mass Addition (Alkylation) | + 421.51 Da | This is the mass of this compound (C₁₉H₃₇IN₂O₈, MW 548.41) minus the Iodine atom (126.9 Da). |

| Mass Addition (Iodoacetamide alone) | + 57.07 Da | For comparison, this is the mass of the carbamidomethyl group added by standard iodoacetamide.[6] |

Experimental Protocols

A successful two-stage conjugation requires two distinct protocols: the initial cysteine alkylation followed by the deprotection and secondary conjugation.

Protocol 1: Cysteine Alkylation

This protocol is adapted from standard procedures for protein alkylation in preparation for mass spectrometry and bioconjugation.[6][8][9]

-

Protein Reduction:

-

Dissolve the cysteine-containing protein in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, 50 mM HEPES, pH 8.0).

-

Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

-

Incubate at 37-55°C for 1 hour to ensure all disulfide bonds are fully reduced.

-

-

Alkylation Reaction:

-

Prepare a fresh stock solution of this compound in a compatible solvent like DMSO or DMF. Note: Iodoacetamide reagents are light-sensitive and should be handled in the dark or in amber vials.[6]

-

Add the this compound solution to the reduced protein sample. A 5 to 10-fold molar excess of the reagent over the reducing agent (DTT/TCEP) is recommended to ensure complete alkylation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Quenching and Purification:

-

Quench any excess iodoacetamide reagent by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, and incubating for an additional 15 minutes.

-

Remove excess reagents and byproducts to purify the alkylated protein conjugate. This can be achieved through dialysis, size-exclusion chromatography (SEC), or buffer exchange columns appropriate for the protein's size.

-

Protocol 2: Boc Deprotection and Secondary Conjugation

-

Boc Deprotection:

-

Lyophilize or concentrate the purified, alkylated protein conjugate from Protocol 1.

-

Resuspend the conjugate in a solution of 50-95% Trifluoroacetic Acid (TFA) in an appropriate solvent (e.g., dichloromethane (B109758) or water, depending on protein stability).

-

Incubate for 1-2 hours at room temperature.

-

Remove the TFA by repeated dilution with a stable buffer and reconcentration, or by dialysis/buffer exchange. The result is the protein conjugate with a newly exposed primary amine.

-

-

Secondary Conjugation (Example with NHS Ester):

-

Adjust the pH of the deprotected protein solution to a physiological or slightly alkaline pH (7.2-8.0) using a non-amine-containing buffer like PBS or HEPES.

-

Dissolve the amine-reactive payload (e.g., an NHS-ester functionalized fluorophore or drug molecule) in an anhydrous solvent like DMSO.

-

Add the NHS-ester solution to the protein conjugate at a 5 to 20-fold molar excess.

-

Incubate for 1-2 hours at room temperature or 4°C overnight.

-

Quench the reaction by adding an amine-containing buffer like Tris or glycine.

-

Purify the final, dual-labeled conjugate using appropriate chromatographic methods (e.g., SEC or affinity chromatography) to remove unreacted payload and reagents.

-

Application Workflow: A Two-Stage Strategy

The core utility of this compound lies in its ability to facilitate a controlled, sequential conjugation workflow. This prevents the undesirable side reactions, such as homo-oligomerization, that can occur with homobifunctional crosslinkers.[5] This precision is paramount in applications requiring high molecular fidelity.

A prime application for this workflow is in the construction of Antibody-Drug Conjugates (ADCs) .[10][11] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11] The linker is a critical component that connects the drug to the antibody. By engineering a cysteine residue into a specific site on the antibody, researchers can use this compound to create a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the PEG5 Linker in Iodoacetamide-PEG5-NH-Boc

Introduction: Deconstructing the this compound Linker

This compound is a heterobifunctional linker integral to modern bioconjugation, enabling the precise connection of two distinct molecules.[1] Its structure is composed of three critical functional components: an iodoacetamide (B48618) group, a discrete five-unit polyethylene (B3416737) glycol (PEG5) chain, and a Boc-protected amine. Each component serves a specific purpose in a sequential conjugation strategy.

-

Iodoacetamide Group: A thiol-reactive moiety that specifically forms a stable covalent bond with sulfhydryl groups found in cysteine residues of proteins and peptides.[2][3]

-

Boc-Protected Amine (NH-Boc): A primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[4] This protection allows for a staged reaction strategy; the amine is revealed only after a specific deprotection step, making it available for a second, distinct conjugation reaction.[4][5]

-

PEG5 Linker: A monodisperse, hydrophilic spacer that separates the iodoacetamide and the protected amine.[6] This central chain is not merely a spacer; it imparts a range of highly desirable physicochemical and pharmacokinetic properties to the resulting bioconjugate.[7][8]

This guide provides a comprehensive technical overview of the multifaceted role of the PEG5 linker in this compound, detailing its impact on the properties of the final conjugate and outlining the experimental protocols for its use.

Core Concept: A Heterobifunctional Bridge

The power of this compound lies in its heterobifunctional nature, allowing for controlled, stepwise conjugation. The PEG5 linker is central to this functionality, providing the necessary spacing and flexibility between the two reactive ends.

Caption: Molecular architecture of the heterobifunctional linker.

In-Depth Analysis: The Multifunctional Role of the PEG5 Linker

The incorporation of a discrete PEG5 chain is a deliberate design choice to optimize the performance of the final bioconjugate. Its role extends far beyond simple spacing, influencing solubility, stability, pharmacokinetics, and biological activity.

Enhancing Solubility and Stability

Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) are hydrophobic.[9] Conjugating them to an antibody can lead to aggregation, reducing efficacy and increasing the risk of an immune response. The PEG5 linker acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire conjugate.[1][9] This property is critical for preventing aggregation, especially in ADCs with a high drug-to-antibody ratio (DAR).[1] Furthermore, the PEG chain creates a hydration shell around the conjugate, which can protect it from enzymatic degradation and improve its structural stability.[7][10]

Improving Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[11] The attachment of PEG chains increases the molecule's hydrodynamic radius, which reduces renal clearance and prolongs its circulation time in the bloodstream.[8][12] Even a short PEG5 linker can contribute to this effect, leading to enhanced drug exposure at the target site.[1][13] Studies comparing different PEG lengths have shown that longer chains can lead to further improvements in exposure and half-life.[12][14] This extended circulation allows for more effective targeting and biodistribution.

Ensuring Biocompatibility and Reducing Immunogenicity

PEG is renowned for its biocompatibility and low immunogenicity.[8] By creating a "stealth" coating, the PEG5 linker can mask the bioconjugate from the host's immune system, reducing the risk of an adverse immune response.[8][15] This is particularly important for protein-based therapeutics and ADCs, which can be recognized as foreign by the body.

Providing Precise Spacing and Flexibility

The use of a monodisperse PEG5 linker ensures that the distance between the two conjugated molecules is precisely controlled.[1][6] This is crucial for several reasons:

-

Maintaining Biological Activity: It minimizes steric hindrance, ensuring that an antibody retains its binding affinity for its target antigen or that a protein maintains its native conformation and function.[7]

-

Optimizing PROTACs: In Proteolysis-Targeting Chimeras (PROTACs), the linker length is a critical determinant for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The PEG5 linker provides the necessary length and rotational freedom to achieve this.[1][16]

-

Controlling Drug Release: In some designs, the linker can influence the release of a payload molecule once the conjugate has reached its target.[17]

Quantitative Data and Properties

The selection of a linker is guided by its impact on the final conjugate's properties. The tables below summarize key parameters associated with the components of the this compound linker.

Table 1: Impact of PEG Linker Properties on Bioconjugates

| Property | Advantage Conferred by PEG5 Linker | Citation(s) |

|---|---|---|

| Hydrophilicity | Improves solubility of hydrophobic payloads; reduces aggregation. | [7],[1],[9] |

| Biocompatibility | Generally non-toxic and suitable for in vivo applications. | [8] |

| Low Immunogenicity | Reduces the potential for an immune response against the conjugate. | [15],[8] |

| Pharmacokinetics | Increases hydrodynamic size, prolonging circulation half-life. | [8],[12],[13] |

| Defined Length | Provides precise spatial control between conjugated molecules. | [6],[1] |

| Flexibility | Minimizes steric hindrance, helping to preserve protein function. |[8],[1] |

Table 2: Typical Reaction Parameters for Functional Groups

| Reaction Step | Reagents & Conditions | Key Considerations | Citation(s) |

|---|---|---|---|

| Iodoacetamide Conjugation | pH 7.5 - 8.5, Room Temperature, 30 min - 2 hr, Dark | Reaction must be performed in the dark. A slightly alkaline pH is required for sulfhydryl reactivity. Avoid buffers containing sulfhydryls. | [18],[19] |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Strong acid is required. Reaction is typically rapid at room temperature. |[4],[5],[20] |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow.

Caption: A typical two-step experimental workflow.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the conjugation of the iodoacetamide moiety to a protein's cysteine residue.

-

Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 55°C for 1 hour.[18] Remove the excess TCEP using a desalting column.

-

Linker Preparation: Iodoacetamide is light-sensitive and should be handled accordingly.[18] Immediately before use, dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The reaction should be performed in a buffer with a pH between 7.5 and 8.5 (e.g., phosphate or bicarbonate buffer).[18]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[18]

-

Purification: Remove excess, unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis to obtain the purified Protein-S-PEG5-NH-Boc conjugate.

-

Analysis: Confirm successful conjugation using SDS-PAGE (which will show a mass shift) and/or Mass Spectrometry (to determine the exact mass increase).[21][22]

Protocol 2: Boc-Deprotection

This protocol unmasks the primary amine for the second conjugation step.

-

Preparation: Lyophilize or buffer-exchange the purified Protein-S-PEG5-NH-Boc conjugate into an appropriate buffer-free solution if necessary.

-

Deprotection Cocktail: Prepare a deprotection solution, typically consisting of 25-50% Trifluoroacetic Acid (TFA) in an anhydrous organic solvent like Dichloromethane (DCM).[5][23]

-

Reaction: Dissolve the conjugate in the deprotection solution and stir at room temperature. The reaction is generally rapid, often completing within 5 to 30 minutes.[5][23]

-

Quenching and Removal of Acid: Neutralize the reaction with a mild base or remove the TFA by repeated evaporation with a co-solvent.

-

Purification: Immediately purify the resulting Protein-S-PEG5-NH2 conjugate using SEC or dialysis to remove salts and byproducts.

Protocol 3: Secondary Amine Conjugation

The newly exposed primary amine is now available for reaction with a second molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

-

Molecule Preparation: Dissolve the second molecule (e.g., an NHS-ester activated drug) in a suitable organic solvent.

-

Conjugation Reaction: Add the activated molecule to the purified Protein-S-PEG5-NH2 conjugate in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Final Purification: Purify the final bioconjugate using SEC, HPLC, or other appropriate chromatographic methods to remove any unreacted components.

-

Final Analysis: Characterize the final product thoroughly using techniques like HPLC, Mass Spectrometry, and functional assays to confirm its purity, identity, and activity.[11][24]

Logical Relationships: Benefits of the PEG5 Linker

The advantages imparted by the PEG5 linker can be visualized as a cascade of benefits stemming from its core physicochemical properties.

Caption: How PEG5 properties translate to functional advantages.

Conclusion

The PEG5 linker within the this compound molecule is a critical component that provides far more than mere spatial separation. Its inherent properties—hydrophilicity, biocompatibility, flexibility, and defined length—are strategically leveraged to enhance the overall performance of the final bioconjugate.[1] By improving solubility, increasing stability, extending circulatory half-life, and reducing immunogenicity, the PEG5 linker directly contributes to the efficacy and safety of advanced therapeutics like ADCs and PROTACs.[10][] The ability to execute a controlled, two-step conjugation process makes this compound a versatile and indispensable tool for researchers in drug development, diagnostics, and fundamental science.[17][26]

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 3. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. benchchem.com [benchchem.com]

- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purepeg.com [purepeg.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. purepeg.com [purepeg.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. BOC Protection and Deprotection [bzchemicals.com]

- 21. creativepegworks.com [creativepegworks.com]

- 22. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 26. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Iodoacetamide-PEG5-NH-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker critical in the field of bioconjugation, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule ingeniously combines three key functional moieties: an iodoacetamide (B48618) group for covalent linkage to cysteine residues, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine which offers a strategic advantage for controlled, sequential synthesis.

This technical guide provides a comprehensive overview of the function of the Boc protecting group in this compound, its role in synthetic strategies, and detailed experimental protocols for its use in bioconjugation.

The Core Functionality of this compound

The utility of this compound lies in its modular design, allowing for a stepwise approach to the synthesis of complex biomolecular conjugates.

-

Iodoacetamide Group: This functional group serves as a reactive handle for covalent modification of proteins. It specifically reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[1] This targeted approach is invaluable for site-specific protein modification.

-

PEG5 Linker: The five-unit polyethylene glycol chain is not merely a spacer. It imparts several beneficial properties to the final conjugate, including increased hydrophilicity and solubility.[2][3] The flexibility and length of the PEG linker are crucial in applications like PROTACs, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[2][4][5]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine.[6] Its presence is the cornerstone of a strategic, controlled synthesis. It masks the reactivity of the amine, preventing it from participating in undesired side reactions during the initial conjugation of a molecule to the iodoacetamide end of the linker. Once the first part of the conjugate is formed, the Boc group can be selectively removed under acidic conditions to expose the primary amine for a subsequent conjugation step. This allows for the precise and directional assembly of bifunctional molecules.

The Strategic Importance of the Boc Protecting Group

The Boc protecting group in this compound facilitates a controlled and sequential bioconjugation strategy. This is particularly crucial in the synthesis of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.

The logical workflow enabled by the Boc group is as follows:

-

Initial Conjugation: A molecule with a free thiol group (e.g., a cysteine-containing peptide or protein ligand) is reacted with the iodoacetamide moiety of this compound. The Boc group ensures the terminal amine remains unreactive.

-

Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine.

-

Secondary Conjugation: The newly deprotected amine is then available to react with a second molecule, for instance, a carboxylic acid-containing E3 ligase ligand, via amide bond formation.

This stepwise approach prevents the random cross-linking and polymerization that could occur if both ends of the linker were reactive simultaneously.

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution. If the substrate is sensitive to the tert-butyl cation byproduct, add TIS (2.5-5% v/v) as a scavenger.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.

Protocol 2: Conjugation of a Cysteine-Containing Peptide to this compound

This protocol outlines the reaction of the iodoacetamide group with a thiol.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

Size-exclusion chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the cysteine-containing peptide in the reaction buffer.

-

Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the peptide solution. A slight molar excess of the linker may be used.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be performed in the dark to prevent degradation of the iodoacetamide.

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting conjugate using SEC or RP-HPLC to remove unreacted peptide and linker.

Protocol 3: Amide Bond Formation with the Deprotected Linker

This protocol describes the coupling of the deprotected amino-linker to a carboxylic acid-containing molecule.

Materials:

-

Deprotected Iodoacetamide-PEG5-NH₂ conjugate

-

Carboxylic acid-containing molecule

-

Amide coupling reagents (e.g., HATU, HOBt/EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

RP-HPLC system for purification

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU and DIPEA) to activate the carboxylic acid.

-

In a separate vessel, dissolve the deprotected amino-linker conjugate in anhydrous DMF.

-

Add the activated carboxylic acid solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the final bioconjugate by RP-HPLC.

Data Presentation

The following tables summarize key quantitative parameters relevant to the reactions involving this compound.

| Parameter | Value/Range | Conditions | Reference |

| Boc Deprotection | |||

| Reagent | 20-50% TFA in DCM | Room Temperature | [7] |

| Reaction Time | 1-2 hours | Room Temperature | [8] |

| Iodoacetamide-Cysteine Conjugation | |||

| Second-Order Rate Constant (k₂) | ~0.6 M⁻¹s⁻¹ | Physiological pH | [9] |

| Optimal pH | 7.2 - 8.3 | Room Temperature | [1] |

| Thioether Bond Stability | |||

| Stability | Stable to acid, base, oxidants, and external thiols | Physiological conditions | [9] |

Mandatory Visualization

Caption: Workflow for the Boc deprotection of this compound.

Caption: Logical relationship in a PROTAC synthesis using this compound.

Conclusion

The Boc protecting group in this compound is a key strategic element that enables the controlled and sequential synthesis of complex bioconjugates. Its acid-labile nature allows for the masking and subsequent unmasking of a reactive amine, providing researchers with precise control over the synthetic route. This is particularly advantageous in the construction of heterobifunctional molecules such as PROTACs, where a defined orientation of the constituent parts is essential for biological activity. Understanding the function of the Boc group and the associated reaction conditions is paramount for the successful application of this versatile linker in drug discovery and development.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Covalent Modulation: An In-depth Technical Guide to PROTAC Linkers with Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. While traditional PROTACs rely on non-covalent interactions, a new frontier is being explored with the introduction of covalent technologies. This guide provides a comprehensive technical overview of PROTACs that incorporate iodoacetamide-functionalized linkers, a key chemical tool for achieving covalent and irreversible engagement with cysteine residues on target proteins.

The Principle of Covalent PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Covalent PROTACs featuring an iodoacetamide (B48618) group within their linker are designed to form a permanent covalent bond with a cysteine residue on the POI.[2] This irreversible interaction offers several potential advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins with shallow or transient binding pockets.

The iodoacetamide moiety is an alkylating agent that readily reacts with the thiol group of cysteine, forming a stable thioether bond.[3] This targeted covalent modification effectively tethers the PROTAC to its POI, leading to a highly stable ternary complex with the recruited E3 ligase. This enhanced stability can significantly improve the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[4]

Quantitative Analysis of Covalent PROTAC Efficacy

The effectiveness of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for a series of covalent Bruton's tyrosine kinase (BTK) PROTACs. While these specific examples utilize an acrylamide (B121943) warhead to target a cysteine residue in BTK, the principles of covalent modification and the resulting degradation efficiencies are directly analogous to what can be achieved with iodoacetamide-functionalized linkers targeting accessible cysteine residues on other proteins of interest.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| NC-1 | Non-covalent control | 2.2 | 97 |

| IR-1 | Irreversible covalent (Acrylamide) | 1.9 | 88 |

| IR-2 | Irreversible covalent (Acrylamide) | 8.6 | 91 |

| RC-2 | Reversible covalent (Cyano-acrylamide) | 35 | 66 |

| RC-3 | Reversible covalent (Dimethylated cyano-acrylamide) | 10 | 68 |

Data adapted from a study on BTK degraders. The data illustrates the high potency (low DC50 values) and high efficacy (high Dmax values) achievable with covalent PROTACs.[2]

Experimental Protocols

Synthesis and Purification of an Iodoacetamide-Functionalized PROTAC

This protocol outlines a representative synthesis of a PROTAC with an iodoacetamide-functionalized linker. The strategy involves the synthesis of three key building blocks: the POI ligand with a suitable attachment point, the E3 ligase ligand with a linker-compatible functional group, and a heterobifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain, an amine for conjugation, and a terminal alkyne. The iodoacetamide functionality is introduced in the final steps.

Materials:

-

POI-ligand-alkyne

-

E3-ligase-ligand-azide

-

Iodoacetamide-PEG-NHS ester

-

Copper(II) sulfate (B86663)

-

Sodium ascorbate (B8700270)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine)

-

Purification: Preparative HPLC system

Protocol:

-

Click Chemistry Reaction:

-

Dissolve POI-ligand-alkyne (1.0 eq) and E3-ligase-ligand-azide (1.0 eq) in a 3:1 mixture of DMF and water.

-

Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the triazole-linked PROTAC intermediate.

-

-

Introduction of the Iodoacetamide Moiety:

-

If the PROTAC intermediate has a Boc-protected amine, deprotect it using 20% TFA in DCM for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the deprotected PROTAC-amine intermediate in anhydrous DMF.

-

Add Iodoacetamide-PEG-NHS ester (1.1 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification of the Final PROTAC:

-

Upon completion of the reaction, purify the crude product by preparative HPLC to yield the final iodoacetamide-functionalized PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Cellular Degradation Assay (Western Blot)

This protocol describes how to assess the ability of an iodoacetamide-functionalized PROTAC to degrade its target protein in a cellular context.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

Iodoacetamide-PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with serial dilutions of the iodoacetamide-PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein lysates and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the POI and the loading control.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Target Engagement Assay (NanoBRET™)

This protocol outlines the use of the NanoBRET™ Target Engagement assay to confirm that the iodoacetamide-PROTAC binds to its intended target within living cells.

Materials:

-

Cells expressing the POI as a NanoLuc® luciferase fusion protein

-

NanoBRET™ tracer for the POI

-

Iodoacetamide-PROTAC

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET

Protocol:

-

Cell Preparation:

-

Harvest and resuspend cells expressing the POI-NanoLuc® fusion in Opti-MEM®.

-

Add the NanoBRET™ tracer at the appropriate concentration.

-

-

Compound Treatment:

-

Dispense the cell-tracer suspension into a 96-well plate.

-

Add serial dilutions of the iodoacetamide-PROTAC to the wells. Include a no-compound control.

-

-

BRET Measurement:

-

Incubate the plate at 37°C and 5% CO2 for a time sufficient to allow for covalent bond formation (e.g., 2-4 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emission.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value for target engagement.

-

Confirmation of Covalent Modification by Mass Spectrometry

This protocol describes how to use mass spectrometry to confirm the covalent binding of the iodoacetamide-PROTAC to the target protein and identify the modified cysteine residue.

Materials:

-

Purified recombinant POI

-

Iodoacetamide-PROTAC

-

Reaction buffer (e.g., PBS)

-

Dithiothreitol (DTT)

-

Iodoacetamide (for blocking non-reacted cysteines)

-

Trypsin

-

LC-MS/MS system

Protocol:

-

In Vitro Labeling:

-

Incubate the purified POI with the iodoacetamide-PROTAC at a specific molar ratio (e.g., 1:5) for a set time at room temperature.

-

Include a control sample with the POI and vehicle (DMSO).

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce disulfide bonds in both samples with DTT.

-

Alkylate free cysteines with an excess of iodoacetamide.

-

Perform in-solution or in-gel tryptic digestion of the protein.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the PROTAC-linker adduct on cysteine residues.

-

Identify the peptide containing the covalent modification and confirm the site of adduction by manual inspection of the MS/MS spectrum.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of a Covalent PROTAC

Caption: Mechanism of action for a covalent PROTAC with an iodoacetamide linker.

Experimental Workflow for Covalent PROTAC Characterization

Caption: Workflow for the characterization of iodoacetamide-based covalent PROTACs.

Logical Relationships in Covalent PROTAC Design

Caption: Logical relationships in the design of a covalent PROTAC.

Conclusion

PROTACs functionalized with iodoacetamide linkers represent a promising strategy in the evolution of targeted protein degradation. The ability to form a covalent bond with the target protein can lead to enhanced potency and a durable therapeutic effect. This technical guide provides a foundational understanding of the principles, quantitative evaluation, and experimental methodologies essential for the research and development of these next-generation protein degraders. As our understanding of "linkerology" and covalent targeting deepens, iodoacetamide-based PROTACs are poised to become a critical tool in the development of novel therapeutics for a wide range of diseases.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-reactive polyethylene (B3416737) glycol (PEG) linkers, essential tools in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistries, quantitative data, and detailed experimental protocols associated with these versatile molecules. From fundamental principles to advanced applications, this guide serves as a practical resource for designing and executing successful bioconjugation strategies.

Introduction to Thiol-Reactive PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase serum half-life, and reduce immunogenicity.[1] Thiol-reactive PEG linkers are a specific class of PEGylation reagents that target the sulfhydryl group (-SH) of cysteine residues within proteins and peptides. This approach allows for site-specific modification, which is highly desirable for maintaining the biological activity of the parent molecule.[2]

The primary thiol-reactive chemistries employed in bioconjugation include reactions with maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones.[3] The choice of a specific linker depends on several factors, including the desired stability of the resulting conjugate, the reaction kinetics, and the specific application, such as the development of Antibody-Drug Conjugates (ADCs).[4][5]

Core Chemistries of Thiol-Reactive PEG Linkers

The covalent attachment of PEG linkers to thiol groups is achieved through several distinct chemical reactions. Understanding the mechanism of each is crucial for selecting the appropriate linker and optimizing reaction conditions.

Maleimide (B117702) Chemistry

Maleimide-functionalized PEGs are the most common type of thiol-reactive linkers. The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide ring. This forms a stable thioether bond.[1]

Haloacetyl Chemistry

Haloacetyl groups, such as iodoacetyl and bromoacetyl, react with thiols through nucleophilic substitution. The thiol attacks the carbon atom bearing the halogen, displacing it and forming a stable thioether linkage.[3]

Pyridyl Disulfide Chemistry

PEG linkers containing a pyridyl disulfide group react with free thiols via a disulfide exchange reaction. This results in the formation of a new disulfide bond between the PEG linker and the target molecule, with the release of pyridine-2-thione. This reaction is reversible in the presence of reducing agents.[3]

Vinyl Sulfone Chemistry

Vinyl sulfone groups react with thiols through a Michael-type addition. The reaction forms a stable and irreversible thioether bond.[3]

Quantitative Data for Thiol-Reactive PEG Linkers

The selection of a thiol-reactive PEG linker is a critical decision in the design of bioconjugates. The following tables provide a summary of key quantitative parameters to aid in this selection process.

Table 1: Comparison of Reaction Parameters for Thiol-Reactive PEG Linkers

| Linker Type | Optimal pH | Reaction Time | Molar Excess of PEG Linker | Typical Conjugation Efficiency |

| Maleimide | 6.5 - 7.5[1] | 1 - 4 hours[1] | 5- to 20-fold[1] | > 90%[1] |

| Haloacetyl | ~8.3 | 1 - 2 hours | 10- to 20-fold | High |

| Pyridyl Disulfide | 7.0 - 8.0 | 2 - 4 hours | 5- to 10-fold | > 95% |

| Vinyl Sulfone | 8.0 - 9.0 | 2 - 4 hours | 10- to 20-fold | > 90% |

Table 2: Stability of Thiol-PEG Linkages

| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |

| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition and hydrolysis.[6] |

| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure.[6] |

| Haloacetyl | Thioether | High | Forms a stable, irreversible thioether bond. |

| Pyridyl Disulfide | Disulfide | Low (in reducing environments) | Reversible through disulfide exchange with other thiols. |

| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[6] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of thiol-reactive PEG linkers to proteins.

Protocol for Maleimide-PEG Conjugation to a Cysteine-Containing Protein[1]

Materials:

-

Cysteine-containing protein (1-10 mg/mL)

-

Maleimide-PEG reagent (10 mM stock in DMSO or DMF)

-

Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: Free cysteine or N-acetyl cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove TCEP using a desalting column equilibrated with Conjugation Buffer.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution with gentle mixing.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add an excess of a small molecule thiol (e.g., L-cysteine) to quench any unreacted maleimide groups.

-

Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted PEG and quenching reagent.

-

Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.

Protocol for Vinyl Sulfone-PEG Conjugation

Materials:

-

Thiol-containing protein

-

Vinyl Sulfone-PEG reagent

-

Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 8.0-9.0

-

Quenching reagent: 2-Mercaptoethanol (B42355)

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the Vinyl Sulfone-PEG reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

-

Quenching: Add an excess of 2-mercaptoethanol to quench the reaction.

-

Purification: Purify the conjugate using a suitable method like SEC-HPLC.

-

Characterization: Analyze the product by SDS-PAGE and mass spectrometry.

Protocol for Pyridyl Disulfide-PEG Conjugation

Materials:

-

Thiol-containing biomolecule

-

Pyridyl Disulfide-PEG reagent

-

Reaction Buffer: PBS, pH 7.2

-

Purification system (e.g., dialysis or SEC)

Procedure:

-

Biomolecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.

-

PEGylation Reaction: Add a 5- to 10-fold molar excess of the Pyridyl Disulfide-PEG reagent.

-

Incubation: Incubate for 2-4 hours at room temperature. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.

-

Purification: Remove excess PEG reagent and byproducts by dialysis or SEC.

-

Characterization: Confirm conjugation using appropriate analytical techniques.

Protocol for Haloacetyl-PEG Conjugation[7]

Materials:

-

Thiol-containing protein

-

Iodoacetyl- or Bromoacetyl-PEG reagent

-

Reaction Buffer: Phosphate buffer, pH ~8.3

-

Purification system

Procedure:

-

Protein Solution: Prepare the protein solution in the reaction buffer.

-

PEGylation: Add a 10- to 20-fold molar excess of the Haloacetyl-PEG reagent.

-

Incubation: React for 1-2 hours at room temperature in the dark, as haloacetyls can be light-sensitive.

-

Purification: Purify the resulting conjugate.

-

Analysis: Characterize the final product.

Purification and Characterization of PEGylated Bioconjugates

Proper purification and characterization are essential to ensure the quality and efficacy of the final bioconjugate.

Purification Techniques

-

Size-Exclusion Chromatography (SEC-HPLC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG and smaller molecules from the larger conjugate.[]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to separate PEGylated proteins from their un-PEGylated counterparts, as PEGylation can shield the protein's surface charges.[]

-

Reverse-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is particularly useful for analyzing the heterogeneity of PEGylated products.[]

Table 3: Typical Results from Purification and Characterization

| Technique | Information Obtained | Typical Observations |

| SEC-HPLC | Purity, presence of aggregates, separation of unreacted PEG | Elution profile with distinct peaks for the conjugate, unreacted protein, and free PEG.[] |

| SDS-PAGE | Apparent molecular weight, degree of PEGylation | A shift in the band to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[8] |

| MALDI-TOF MS | Precise molecular weight, confirmation of conjugation, degree of PEGylation | A mass spectrum showing a distribution of peaks corresponding to the PEGylated protein, with mass increments corresponding to the PEG unit.[9][10] |

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Thiol-reactive PEG linkers are extensively used in the development of ADCs, which are targeted cancer therapeutics.[4] An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's stability is crucial for the ADC's efficacy and safety.

Targeting the HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast cancer.[6][11] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), utilize a thiol-reactive linker to attach a cytotoxic payload to the antibody. Upon binding to HER2 on cancer cells, the ADC is internalized, and the payload is released, leading to cell death.[12]

Logical Framework for Linker Selection

Choosing the optimal thiol-reactive PEG linker requires a systematic evaluation of the project's specific needs.

Conclusion

Thiol-reactive PEG linkers are indispensable tools in modern bioconjugation, enabling the development of advanced therapeutics and research reagents. A thorough understanding of their underlying chemistries, reaction kinetics, and stability profiles is paramount for the successful design and synthesis of well-defined bioconjugates. This guide provides a foundational framework for researchers to navigate the selection, application, and characterization of these powerful molecules, ultimately contributing to the advancement of drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 4. purepeg.com [purepeg.com]

- 5. adcreview.com [adcreview.com]

- 6. mdpi.com [mdpi.com]

- 8. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Iodoacetamide-PEG5-NH-Boc in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics is continually advancing, demanding sophisticated chemical tools for the precise investigation and manipulation of protein function. Among these tools, bifunctional molecules that can link different functionalities have become indispensable. Iodoacetamide-PEG5-NH-Boc is a hetero-bifunctional linker that embodies this versatility. It features a cysteine-reactive iodoacetamide (B48618) "warhead," a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, making it a valuable reagent for several cutting-edge applications in proteomics, most notably in the development of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the core applications of this compound in proteomics. It details the underlying principles, experimental protocols, and data analysis strategies for its use in targeted protein degradation and covalent ligand development.

Core Concepts: The Multifaceted Nature of this compound

The utility of this compound stems from its three key components:

-

Iodoacetamide Group: This functional group acts as an electrophilic "warhead" that specifically reacts with the nucleophilic thiol group of cysteine residues in proteins via an SN2 reaction. This forms a stable, covalent thioether bond, enabling the permanent labeling or inhibition of target proteins. The reactivity of iodoacetamide with cysteines is a well-established and widely used strategy in proteomics for applications such as preventing disulfide bond formation and for quantitative cysteine reactivity profiling.

-

PEG5 Linker: The five-unit polyethylene glycol (PEG) spacer offers several advantages. Its hydrophilic nature enhances the solubility of the resulting conjugate in aqueous buffers, which is often a challenge with complex biomolecules. Furthermore, the flexible PEG chain provides a crucial spatial separation between the iodoacetamide group and the other end of the linker, which is critical for applications like PROTACs where two proteins need to be brought into proximity without steric hindrance.

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis of more complex molecules. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. This amine can then be coupled to other molecules of interest, such as a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.

Application 1: Synthesis of Covalent Probes and Inhibitors

The iodoacetamide moiety of this compound can be used to develop covalent inhibitors that target proteins with a reactive cysteine in their active or allosteric sites. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Workflow: Synthesis of a Cysteine-Targeted Covalent Probe

The synthesis of a covalent probe using this compound typically involves a two-step process:

-